molecular formula C19H15NO3 B2979367 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 22311-71-3

4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2979367
CAS No.: 22311-71-3
M. Wt: 305.333
InChI Key: JEPMFTHJOIMUBS-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the acridine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves a multi-step reaction process. One common method starts with the reaction of acridine with furan-2-carbaldehyde under acidic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of hydroxyl groups or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has shown potential as a bioactive molecule

Medicine: The compound has been studied for its potential medicinal properties, including its anti-inflammatory and antioxidant effects. It may also have applications in the treatment of certain diseases due to its ability to modulate biological pathways.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Furan-2-ylmethylene-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid: This compound is structurally similar but has a methyl group at the 2-position of the acridine ring.

  • Indole derivatives: These compounds share structural similarities with the acridine core and have various biological activities.

Uniqueness: 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid stands out due to its specific structural features and reactivity

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Properties

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMFTHJOIMUBS-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CO2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22311-71-3
Record name 4-[(furan-2-yl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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